Superior IDO1 Inhibition Potency vs. Structurally Related Phenylalanine Derivatives
2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid exhibits potent inhibition of recombinant human IDO1 with a Ki of 154 nM [1]. This represents a 7- to 8-fold improvement in potency compared to other N-substituted phenylalanine derivatives tested in the same assay system, such as the compound with Ki = 1.30E+3 nM [2]. The 4-chloro substitution on the benzoyl ring is a critical determinant of this enhanced binding affinity.
| Evidence Dimension | Enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 154 nM |
| Comparator Or Baseline | N-substituted phenylalanine derivative (BDBM50146529) |
| Quantified Difference | Approximately 8.4-fold more potent |
| Conditions | Inhibition of recombinant human IDO1, assessed as reduction in kynurenine production using L-tryptophan as substrate after 60 mins |
Why This Matters
The 8.4-fold potency advantage directly translates to lower required concentrations in IDO1-dependent assays, reducing off-target effects and compound consumption.
- [1] BindingDB. BDBM50146461 (CHEMBL3765807). Affinity Data: Ki = 154 nM for human IDO1. View Source
- [2] BindingDB. BDBM50146529 (CHEMBL3764023). Affinity Data: Ki = 1.30E+3 nM for human IDO1. View Source
